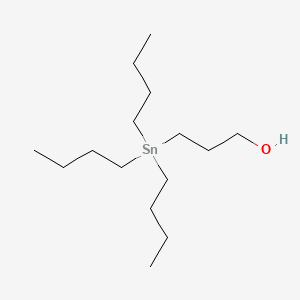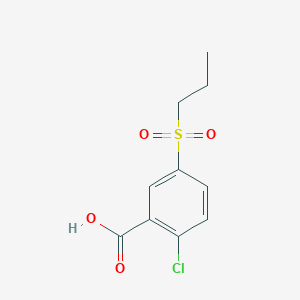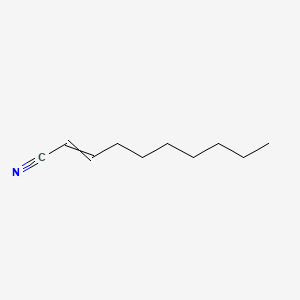
1-phenylpyrazole-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-Diamino-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of amino groups at the 3 and 4 positions, along with a phenyl group at the 1 position, makes 1-phenylpyrazole-3,4-diamine an interesting compound for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenylpyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of heterogeneous catalytic systems . These methods aim to improve yield and reduce reaction times, making the process more suitable for large-scale production.
化学反応の分析
Types of Reactions
3,4-Diamino-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-phenylpyrazole-3,4-diamine can yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .
科学的研究の応用
3,4-Diamino-1-phenyl-1H-pyrazole has several applications in scientific research:
作用機序
The mechanism of action of 1-phenylpyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites . This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3-Amino-1-phenyl-1H-pyrazole: Similar structure but with only one amino group.
4-Amino-1-phenyl-1H-pyrazole: Similar structure but with the amino group at the 4 position.
3,5-Diamino-1-phenyl-1H-pyrazole: Similar structure but with amino groups at the 3 and 5 positions.
Uniqueness
3,4-Diamino-1-phenyl-1H-pyrazole is unique due to the presence of two amino groups at the 3 and 4 positions, which can significantly influence its reactivity and biological activity.
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-phenylpyrazole-3,4-diamine |
InChI |
InChI=1S/C9H10N4/c10-8-6-13(12-9(8)11)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12) |
InChIキー |
NAPYLWNTEWCCQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2,2-Dimethoxyethyl)sulfanyl]-3-hydroxybutan-2-one](/img/structure/B8474321.png)



![Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate](/img/structure/B8474342.png)




![2-Amino-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B8474389.png)
![(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester](/img/structure/B8474391.png)



